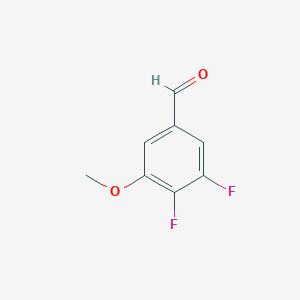

3,4-Difluoro-5-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3,4-difluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBGAZPSMRFXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654222 | |

| Record name | 3,4-Difluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881190-46-1 | |

| Record name | 3,4-Difluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for 3,4-difluoro-5-methoxybenzaldehyde, a valuable fluorinated building block in pharmaceutical and materials science research. Acknowledging the structural impracticality of synthesizing this target molecule directly from vanillin, this document presents a robust, multi-step approach starting from a more suitable precursor, 2,3-difluorophenol. Each synthetic step is detailed with mechanistic insights, step-by-step protocols, and justifications for methodological choices, grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of fluorinated aromatic aldehyde synthesis.

Introduction and Strategic Rationale

Fluorinated aromatic aldehydes are critical intermediates in modern organic synthesis. The incorporation of fluorine atoms into molecular scaffolds can significantly enhance biological activity, metabolic stability, and lipophilicity, making these compounds highly sought after in drug discovery.[1] this compound, with its specific substitution pattern, offers a unique synthon for constructing complex, biologically active molecules.

A common desire in modern chemical synthesis is the utilization of renewable, bio-based feedstocks. Vanillin (4-hydroxy-3-methoxybenzaldehyde), derived from lignin, is an abundant and attractive starting material for various chemical products.[2][3] However, a preliminary analysis reveals a significant structural disparity between vanillin and the target molecule, this compound.

-

Vanillin: Substituents at positions 1 (CHO), 3 (OCH₃), and 4 (OH).

-

Target Molecule: Substituents at positions 1 (CHO), 3 (F), 4 (F), and 5 (OCH₃).

A synthesis commencing from vanillin would necessitate the removal of the C4-hydroxyl and C3-methoxy groups, followed by the introduction of fluorine atoms at C3 and C4, and a methoxy group at C5. Such a route would be exceedingly complex, low-yielding, and synthetically impractical.

Therefore, this guide presents a more chemically sound and efficient strategy, commencing from the commercially available precursor 2,3-difluorophenol . This approach allows for the systematic construction of the required substitution pattern through a logical sequence of well-established organic transformations.

Overall Synthetic Strategy

The proposed synthesis is a four-step sequence designed to build the target molecule with high regiochemical control. The strategy hinges on first establishing the core 1,2-difluoro-3-methoxybenzene ring system, followed by functionalization to introduce the aldehyde group at the correct position.

Caption: Proposed four-step synthesis of this compound.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Methylation of 2,3-Difluorophenol

Objective: To synthesize 1,2-difluoro-3-methoxybenzene by protecting the phenolic hydroxyl group as a methyl ether. This prevents the acidic proton from interfering with subsequent reactions and modifies the electronic properties of the ring for the upcoming electrophilic substitution.

Reaction: Williamson Ether Synthesis

Caption: Step 1: Williamson ether synthesis to form the methyl ether.

Discussion: The Williamson ether synthesis is a classic and highly efficient method for preparing ethers. In this step, a weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol, forming the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl iodide (CH₃I) in an SN2 reaction to yield the desired methyl ether. Acetone is an excellent polar aprotic solvent for this transformation, readily dissolving the reactants and facilitating the SN2 mechanism. The reaction is typically driven to completion by heating under reflux.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

-

Stir the suspension and add methyl iodide (1.2 eq.) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH (aq) to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude 1,2-difluoro-3-methoxybenzene, which can be purified by distillation if necessary.

| Reagent | Molar Eq. | Purpose |

| 2,3-Difluorophenol | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 | Base |

| Methyl Iodide | 1.2 | Methylating Agent |

| Acetone | - | Solvent |

Step 2: Electrophilic Nitration

Objective: To introduce a nitro group onto the 1,2-difluoro-3-methoxybenzene ring. This nitro group serves as a precursor to the amine, which is essential for the final formylation step.

Reaction: Electrophilic Aromatic Substitution

Discussion: The regioselectivity of this nitration is controlled by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it (C4 and C6). However, the position para to the fluorine at C2 is C5. The reaction conditions can be optimized to favor substitution at the C5 position, yielding the desired 1,2-difluoro-3-methoxy-5-nitrobenzene intermediate.[1] This is achieved using a standard nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

-

To a flask cooled in an ice-salt bath (0 to -5 °C), add 1,2-difluoro-3-methoxybenzene (1.0 eq.).

-

Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Eq. | Purpose |

| 1,2-Difluoro-3-methoxybenzene | 1.0 | Substrate |

| Nitric Acid (conc.) | 1.1 | Nitrating Agent |

| Sulfuric Acid (conc.) | - | Catalyst/Dehydrating Agent |

Step 3: Reduction of the Nitro Group

Objective: To convert the nitro group of 1,2-difluoro-3-methoxy-5-nitrobenzene into a primary amine, forming 3,4-difluoro-5-methoxyaniline.

Reaction: Nitro Group Reduction

Discussion: The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation. Several methods are effective, including catalytic hydrogenation (H₂ gas with a palladium catalyst) or using dissolving metals. A common and effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). The tin(II) acts as the reducing agent in the acidic medium.

Experimental Protocol:

-

In a round-bottom flask, suspend 1,2-difluoro-3-methoxy-5-nitrobenzene (1.0 eq.) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12). During this process, tin hydroxides will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent in vacuo to afford the crude 3,4-difluoro-5-methoxyaniline.

| Reagent | Molar Eq. | Purpose |

| 1,2-Difluoro-3-methoxy-5-nitrobenzene | 1.0 | Substrate |

| Tin(II) Chloride Dihydrate | 3.0-4.0 | Reducing Agent |

| Hydrochloric Acid (conc.) | - | Acidic Medium |

| Ethanol | - | Solvent |

Step 4: Conversion of Aniline to Benzaldehyde

Objective: To transform the primary amino group of 3,4-difluoro-5-methoxyaniline into an aldehyde functional group.

Reaction: Sandmeyer-type Reaction followed by Reduction

Discussion: This transformation is the most complex step in the sequence. A direct one-step conversion is difficult. A reliable two-step approach involves converting the aniline to an aryl nitrile via the Sandmeyer reaction, followed by reduction of the nitrile to the aldehyde.

-

Diazotization and Cyanation (Sandmeyer Reaction): The aniline is first converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This highly reactive diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), forming the corresponding benzonitrile.

-

Nitrile Reduction: The resulting 3,4-difluoro-5-methoxybenzonitrile is then selectively reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this partial reduction at low temperatures. It forms an intermediate imine-aluminate complex which is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Experimental Protocol:

Part A: Sandmeyer Reaction (Aniline to Nitrile)

-

Dissolve 3,4-difluoro-5-methoxyaniline (1.0 eq.) in a mixture of water and concentrated HCl. Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt solution.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent like toluene or ethyl acetate.

-

Wash the organic layer, dry it, and remove the solvent to obtain the crude benzonitrile.

Part B: Nitrile Reduction to Aldehyde

-

Dissolve the crude 3,4-difluoro-5-methoxybenzonitrile from the previous step in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.2 eq., typically 1.0 M in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at this temperature for 2-3 hours.

-

Quench the reaction by the slow, careful addition of methanol, followed by an aqueous workup (e.g., with a saturated solution of Rochelle's salt or dilute HCl).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the final product, this compound, by silica gel column chromatography.

| Reagent (Part A) | Molar Eq. | Purpose |

| 3,4-Difluoro-5-methoxyaniline | 1.0 | Substrate |

| Sodium Nitrite | 1.1 | Diazotizing Agent |

| Copper(I) Cyanide | 1.2 | Cyanide Source/Catalyst |

| Reagent (Part B) | Molar Eq. | Purpose |

| ...benzonitrile | 1.0 | Substrate |

| DIBAL-H | 1.2 | Reducing Agent |

Conclusion

While a synthetic route from the bio-renewable feedstock vanillin to this compound is not directly feasible, this guide outlines a robust and logical four-step synthesis starting from 2,3-difluorophenol. The described pathway employs a series of well-understood and high-yielding reactions, including Williamson ether synthesis, electrophilic nitration, nitro group reduction, and a Sandmeyer/DIBAL-H reduction sequence. By providing detailed protocols and mechanistic explanations, this document serves as a practical resource for chemists aiming to synthesize this and other similarly substituted fluorinated aromatics, which are of high interest in the fields of medicinal chemistry and materials science.

References

-

Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available at: [Link]

-

Wikipedia. (2023). Vanillin. Available at: [Link]

Sources

An In-depth Technical Guide to 3,4-Difluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,4-Difluoro-5-methoxybenzaldehyde (CAS No. 881190-46-1). As a substituted benzaldehyde derivative, this compound holds significant interest as a building block in medicinal chemistry and drug discovery, primarily due to the influence of its fluorine and methoxy substituents on molecular properties. This document is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering detailed information on its characteristics, handling, and scientific context.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability.

This compound is a trifunctionalized benzene ring, presenting an aldehyde group for further chemical transformations, along with two fluorine atoms and a methoxy group that impart specific electronic and steric properties. This combination makes it a promising starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the available data for this compound. It is important to note that while some properties are computationally derived, they provide valuable estimations in the absence of extensive experimental data.

| Property | Value | Source |

| CAS Number | 881190-46-1 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Appearance | White to Yellow Solid | Sigma-Aldrich |

| Purity | ≥95% - 98% (as offered by suppliers) | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | No experimental data available | |

| XLogP3-AA (Computed) | 1.6 | Guidechem |

| Topological Polar Surface Area | 26.3 Ų | Guidechem |

Synthesis and Reactivity

Synthetic Pathway

While detailed, peer-reviewed synthetic procedures for this compound are not widely published, a potential synthetic route has been identified through chemical supplier databases. This pathway involves the conversion of 5-Bromo-1,2-difluoro-3-methoxybenzene (CAS No. 261762-35-0) to the target aldehyde.[1] This transformation is likely achieved through a metal-halogen exchange followed by formylation, a common strategy for introducing an aldehyde group onto an aromatic ring.

A plausible reaction scheme is depicted below:

Caption: Workflow for the oxidation of this compound.

Protocol: Reductive Amination with a Primary Amine

Caption: Workflow for the reductive amination of this compound.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis, particularly within the realm of medicinal chemistry. Its trifunctionalized nature provides a versatile platform for the construction of complex molecules. While there is a current lack of published experimental data for some of its fundamental physicochemical properties, its structural similarity to key pharmaceutical intermediates suggests significant potential. This guide serves to consolidate the available information and provide a scientifically grounded framework for its use in research and development. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its applications.

References

-

DC Chemicals. (n.d.). Key Applications of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in Pharma & Beyond. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Aromatic Aldehydes. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 3,4-Difluoro-5-methoxybenzaldehyde

Introduction

3,4-Difluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and molecular behavior. This guide offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of each technique and supported by field-proven methodologies.

The strategic placement of two electron-withdrawing fluorine atoms and one electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic environment. This substitution pattern profoundly influences the spectral characteristics, offering a rich dataset for interpretation. This document serves as a technical resource for researchers, providing not only the spectral data but also the causal logic behind the observed phenomena and the self-validating protocols required for robust scientific inquiry.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic distribution.

Data Interpretation and Mechanistic Insights

The analysis of NMR spectra hinges on understanding how the electronic environment shields or deshields a nucleus from the applied magnetic field. In this molecule, the interplay between the electronegative fluorine atoms, the resonance-donating methoxy group, and the anisotropic effect of the carbonyl group dictates the chemical shifts and coupling constants.

-

¹H NMR Spectroscopy: The proton spectrum reveals the disposition of the non-fluorine substituents.

-

Aldehyde Proton (H-7): This proton is significantly deshielded by the adjacent, electron-withdrawing carbonyl group, causing its signal to appear far downfield, typically as a singlet due to the absence of vicinal protons.

-

Aromatic Protons (H-2, H-6): The two aromatic protons are chemically non-equivalent. Their chemical shifts are influenced by the combined inductive effects of the fluorine atoms and the resonance effect of the methoxy group. Crucially, they will exhibit coupling to the adjacent fluorine atoms, resulting in complex splitting patterns (e.g., doublet of doublets).

-

Methoxy Protons (-OCH₃): These three protons are equivalent and appear as a sharp singlet, deshielded by the attached oxygen atom.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (C-7): This carbon experiences the strongest deshielding effect in the molecule and appears at the lowest field, a characteristic feature of aldehydes.[1]

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the ring carbons are modulated by the substituents. The carbons directly bonded to fluorine (C-3, C-4) will show large, one-bond carbon-fluorine couplings (¹JCF), which are diagnostic. Carbons further away will show smaller, through-bond couplings (²JCF, ³JCF). The carbon attached to the methoxy group (C-5) and the aldehyde (C-1) will also have distinct chemical shifts.

-

-

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative.[2][3][4]

-

The two fluorine atoms (at C-3 and C-4) are in different chemical environments and will thus appear as two distinct signals.

-

These signals will be split into doublets due to coupling to each other (³JFF). Each of these signals will be further split by coupling to the nearby aromatic protons (³JHF and ⁴JHF). The large chemical shift dispersion of ¹⁹F NMR makes spectral interpretation straightforward.[2][3]

-

Predicted Spectroscopic Data Summary

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~9.85 | s | - | CHO |

| ~7.4 - 7.6 | m | J(H,F) couplings | Ar-H | |

| ~3.95 | s | - | OCH₃ | |

| ¹³C | ~189 | d | ~²J(C,F) | C HO |

| ~150-160 | dd | ¹J(C,F), ²J(C,F) | C -F | |

| ~140-150 | dd | ¹J(C,F), ²J(C,F) | C -F | |

| ~135-145 | d | J(C,F) | C -OCH₃ | |

| ~110-125 | m | J(C,F) couplings | Ar-C H | |

| ~110-125 | d | J(C,F) | Ar-C -CHO | |

| ~56 | q | ¹J(C,H) | OC H₃ | |

| ¹⁹F | -130 to -150 | d | ³J(F,F) | Ar-F |

| -130 to -150 | d | ³J(F,F) | Ar-F |

Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary.

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: a. Weigh 5-10 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Deuterated chloroform (CDCl₃) is often preferred for its relative inertness and minimal spectral overlap.[6] c. Add an internal standard for referencing. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is set to 0.0 ppm. For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) at 0.0 ppm.[6][7][8] d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer frequency onto the deuterium signal of the solvent to correct for magnetic field drift.[6] c. Shim the magnetic field to optimize its homogeneity, which is validated by observing sharp, symmetrical peaks for the solvent and reference signals.[6]

-

Data Acquisition: a. Acquire a standard ¹H spectrum to confirm sample integrity. b. Acquire ¹³C and ¹⁹F spectra. For quantitative ¹⁹F NMR, ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the fluorine nuclei to allow for full magnetization recovery.[2] c. If necessary, perform decoupling experiments (e.g., proton-decoupled ¹³C or ¹⁹F) to simplify spectra and aid in assignments.

Workflow Visualization

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

Data Interpretation and Mechanistic Insights

The IR spectrum of this compound is dominated by absorptions from the carbonyl group, aromatic ring, and C-F bonds.

-

C=O Stretch: The carbonyl stretch of an aromatic aldehyde is a strong, sharp band. Conjugation with the benzene ring lowers its frequency compared to a saturated aldehyde. The electron-withdrawing fluorine atoms will slightly increase the frequency. This peak is expected in the 1690-1715 cm⁻¹ region.[9]

-

Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H stretch of the CHO group. This typically appears as a pair of medium-intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.[9]

-

Aromatic C=C Stretches: Vibrations of the benzene ring typically produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) will exhibit a strong C-O stretching band, typically around 1200-1275 cm⁻¹.

-

C-F Stretches: The C-F bonds give rise to very strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. These may overlap with other vibrations.

Spectroscopic Data Summary

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950 | Medium-Weak | C-H Stretch | -OCH₃ |

| ~2820, ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~1150 | Very Strong | C-F Stretch | Aryl Fluoride |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, efficient method for analyzing solid samples.[10][11][12][13]

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Record a background spectrum of the empty, clean crystal. This is crucial as it is subtracted from the sample spectrum.

-

Sample Application: a. Place a small amount of the solid this compound powder directly onto the ATR crystal. A few milligrams is sufficient.[14] b. Use the built-in pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[11][14]

-

Data Acquisition: a. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The instrument software automatically performs the background subtraction.

-

Cleaning: a. Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft cloth or swab lightly dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[10]

Workflow Visualization

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[15][16]

Data Interpretation and Mechanistic Insights

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): The molecular formula C₈H₆F₂O₂ gives a molecular weight of 172.13 g/mol . The molecular ion peak, [C₈H₆F₂O₂]⁺•, should be observed at m/z 172. This peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathways: Aromatic aldehydes exhibit characteristic fragmentation patterns.[17]

-

Loss of H• (M-1): Alpha-cleavage of the aldehydic C-H bond is very common, leading to a strong peak at m/z 171, corresponding to the stable aroylium cation [M-H]⁺.[17][18]

-

Loss of •CHO (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical, giving a peak at m/z 143 for the [C₇H₅F₂O]⁺ ion.

-

Loss of CO (M-28): Following the loss of the aldehydic hydrogen, the resulting aroylium ion (m/z 171) can lose a molecule of carbon monoxide to form a fluorinated methoxy-phenyl cation at m/z 143. This is a common fragmentation for aromatic aldehydes.[18]

-

Loss of •CH₃ (M-15): The methoxy group can fragment via loss of a methyl radical from the molecular ion, yielding a peak at m/z 157.

-

Spectroscopic Data Summary

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion Formula | Identity/Origin |

| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₈H₅F₂O₂]⁺ | [M-H]⁺ (Aroylium cation) |

| 143 | [C₇H₅F₂O]⁺ | [M-CHO]⁺ or [M-H-CO]⁺ |

| 157 | [C₇H₃F₂O₂]⁺ | [M-CH₃]⁺ |

Experimental Protocol: Electron Ionization (EI-MS) Analysis

This protocol outlines a standard approach for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup (GC-MS): a. Set the GC oven temperature program to ensure the analyte elutes as a sharp peak. b. Set the injector temperature (e.g., 250 °C) and transfer line temperature (e.g., 280 °C) to ensure volatilization without thermal decomposition.

-

Ionization and Analysis: a. The sample is introduced into the ion source, where it is bombarded by a beam of high-energy electrons (typically 70 eV).[19][20] This energy level is standardized to allow for comparison with spectral libraries.[19][20] b. The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole). c. The mass analyzer separates the ions based on their m/z ratio. d. The detector records the abundance of each ion.

Workflow Visualization

Caption: Workflow for GC-EI-MS analysis.

References

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

Supporting Information for "Visible-Light-Promoted Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by Organic Dyes". (n.d.). Retrieved from [Link]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health. Retrieved from [Link]

-

Understanding Electron Ionization Processes for GC–MS. (2015). LCGC International. Retrieved from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. (n.d.). Retrieved from [Link]

-

How to make a CCl3F Fluorine NMR standard? (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Ionization Modes: EI. (n.d.). Shimadzu. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

DEVELOPING MACHINE-LEARNING METHODS FOR QUANTITATION OF ORGANIC COMPOUNDS FROM ELECTRON-IONIZATION MASS SPECTROMETRY. (n.d.). Retrieved from [Link]

-

19Flourine NMR. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

Supporting Information for "Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions...". (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (PHY0032058). (n.d.). PhytoBank. Retrieved from [Link]

-

3,4-Dihydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

3,4-Dihydroxy-5-methoxybenzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass spectrum for 4-methoxybenzaldehyde. (2024). Reddit. Retrieved from [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. (n.d.). PubChem. Retrieved from [Link]

-

Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. (2021). Chegg.com. Retrieved from [Link]

-

3,4-Dihydroxy-5-methoxybenzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. biophysics.org [biophysics.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. mt.com [mt.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Technical Guide to the Solubility of 3,4-Difluoro-5-methoxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Difluoro-5-methoxybenzaldehyde. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We present a theoretical framework for predicting solubility in various organic solvents, a robust, step-by-step methodology for empirical determination, and essential safety considerations. This guide is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection, formulation, and reaction optimization involving this compound.

Introduction: The Significance of Solubility in a Research Context

This compound is an aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The strategic placement of fluoro- and methoxy- groups on the benzaldehyde scaffold can significantly influence its reactivity, bioavailability, and ultimately, its utility in novel molecular design. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective application. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the feasibility of formulation for biological screening.[1] This guide provides both a predictive framework and a practical methodology for characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

-

Aromatic Core: The benzene ring provides a significant nonpolar character.

-

Aldehyde Group (-CHO): This is a polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[2][3]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can also accept hydrogen bonds.

-

Difluoro Substitution (-F): The two fluorine atoms are highly electronegative, creating strong dipoles. However, their symmetrical placement may partially mitigate their effect on overall molecular polarity. Fluorine atoms are weak hydrogen bond acceptors.

Based on these features, this compound can be classified as a moderately polar molecule. The "like dissolves like" principle suggests it will exhibit favorable solubility in solvents of similar polarity.[1]

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in strong dipole-dipole interactions with the carbonyl and fluoro- groups of the aldehyde. DMSO and DMF are particularly effective due to their high polarity.[4] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl and methoxy oxygens. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen bonding network. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring will have favorable van der Waals interactions with these solvents. However, the polar functional groups will limit overall solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and the ability to interact with the aromatic ring, making them effective for a range of aromatic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents are of intermediate polarity and can act as hydrogen bond acceptors, facilitating dissolution. |

Experimental Protocol for Solubility Determination

This section outlines a standardized, qualitative and semi-quantitative procedure for determining the solubility of this compound in a range of organic solvents.[1][5][6]

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., acetone, acetonitrile, methanol, ethanol, hexane, toluene, dichloromethane, diethyl ether, THF, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves.[7][8][9]

Safety Precautions

-

Conduct all experiments in a well-ventilated fume hood.[8][9]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8][9]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The following diagram illustrates the decision-making process for classifying the solubility of the compound.

Caption: A flowchart of the qualitative solubility testing procedure.

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing: Accurately weigh approximately 25 mg of this compound into each test tube.

-

Solvent Addition: Add 0.25 mL of the designated solvent to the first test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.[1]

-

Observation: Observe the mixture against a contrasting background to determine if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.25 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 0.75 mL.[5]

-

Classification: Record the solubility based on the following criteria:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 3-7 for each of the selected organic solvents.

Interpreting Results and Solvent Selection

The results from the experimental protocol will provide a practical basis for solvent selection.

Caption: Relationship between compound properties, solvent types, and intermolecular interactions.

-

For Chemical Reactions: Choose a solvent in which all reactants are at least moderately soluble at the desired reaction temperature. A solvent that provides high solubility for this compound, such as THF or acetonitrile, would be a good starting point.

-

For Crystallization: A suitable solvent system for crystallization will be one in which the compound is highly soluble at an elevated temperature but has lower solubility at room temperature or below. A binary solvent system, such as ethanol/water or toluene/hexane, may be effective.

-

For Chromatography: The choice of solvent (mobile phase) will depend on the stationary phase. The solubility data will help in selecting an appropriate solvent system to achieve good separation.

Conclusion

While a definitive, quantitative solubility dataset for this compound is not yet established in the literature, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the interplay of its structural features—the aromatic ring, polar aldehyde and methoxy groups, and electronegative fluorine atoms—researchers can make educated predictions. The provided experimental protocol offers a straightforward and reliable method for empirical verification. This combined theoretical and practical approach enables scientists to confidently select appropriate solvents for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this valuable chemical intermediate.

References

- Determination of Solubility Class. [Online].

- Experiment: Solubility of Organic & Inorganic Compounds. [Online].

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Online]. Available: [Link]

-

Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Online]. Available: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online].

-

3,4-Difluoro-5-(methoxymethoxy)benzaldehyde. PubChem. [Online]. Available: [Link]

- Solubility of Organic Compounds. [Online].

-

Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Online]. Available: [Link]

-

3,4-Difluoro-2-methoxybenzaldehyde. PubChem. [Online]. Available: [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH. [Online]. Available: [Link]

-

Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. [Online]. Available: [Link]

- SAFETY DATA SHEET. [Online].

-

ms_1766852416_9102.docx. RSIS International. [Online]. Available: [Link]

-

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. PubChem. [Online]. Available: [Link]

- Safety Data Sheet. Bio. [Online].

- 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE Product Description. [Online].

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Online]. Available: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. bio.vu.nl [bio.vu.nl]

A Technical Guide to 3,4-Difluoro-5-methoxybenzaldehyde: Sourcing, Safety, and Synthetic Strategy for a Niche Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-5-methoxybenzaldehyde is a highly specific, substituted aromatic aldehyde of significant interest to medicinal chemists and organic synthesis experts. Its unique trifunctional substitution pattern—featuring an activating methoxy group and two deactivating, electron-withdrawing fluorine atoms ortho and meta to the aldehyde—presents a valuable synthon for creating complex molecular architectures. However, unlike its more common isomers, this compound is not a readily available, off-the-shelf reagent. This guide provides a comprehensive overview of its properties, inferred from closely related structures, discusses its strategic importance in drug discovery, and outlines a practical workflow for its procurement via custom synthesis. Furthermore, it establishes a robust safety and handling protocol based on established data for analogous fluorinated benzaldehydes.

Physicochemical Profile and Structural Uniqueness

Precise experimental data for this compound is not widely published due to its limited commercial availability. However, its fundamental properties can be reliably calculated or inferred from well-documented isomers. The defining feature of this molecule is the 1,2-difluoro-3-methoxy-5-formylbenzene substitution, which creates a distinct electronic and steric environment compared to other isomers.

Table 1: Estimated Physicochemical Properties

| Property | Value / Description | Source / Basis |

|---|---|---|

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1204620-10-9 | Registry Number |

| Molecular Formula | C₈H₆F₂O₂ | - |

| Molecular Weight | 172.13 g/mol | Calculated[1][2] |

| Appearance | Expected to be an off-white to yellow solid | Analogy to related isomers[3] |

| Solubility | Likely soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate) | General solubility of benzaldehydes |

| XLogP3 | ~1.6 | Estimated based on isomers[1][2] |

| Topological Polar Surface Area | 26.3 Ų | Calculated[1][2] |

Strategic Value in Medicinal Chemistry and Organic Synthesis

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, improve binding affinity, and modulate pKa. The subject molecule is a prime example of a strategically fluorinated building block.

The rationale for employing this compound in a synthesis campaign is rooted in the specific effects of its substituents. The ortho-difluoro motif can serve multiple purposes: it can act as a bioisostere for other groups, block sites of metabolic attack (e.g., hydroxylation), and engage in favorable non-covalent interactions (e.g., with backbone amides in a protein binding pocket). The methoxy group, a hydrogen bond acceptor, further refines the molecule's electronic and steric profile, guiding its reactivity and interaction with biological targets.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a reliable safety protocol can be constructed from the GHS classifications of its commercially available isomers.[1][4] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.

Table 3: Consolidated Hazard and Precautionary Information

| Hazard Class & Code | Description | Precautionary Statements (Examples) |

|---|---|---|

| Skin Irritation (H315) | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][5][4] |

| Eye Irritation (H319) | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][5][4] |

| STOT SE 3 (H335) | May cause respiratory irritation | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1][5][4]|

Step-by-Step Handling and Storage Methodology

-

Engineering Controls : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear nitrile or neoprene gloves.

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Body Protection : A standard laboratory coat is required.

-

Respiratory Protection : If working outside a fume hood (not recommended) or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

-

-

Dispensing and Use :

-

Use spatulas and glassware dedicated to the compound.

-

Avoid creating dust when handling the solid. If preparing solutions, add the solid to the solvent slowly.

-

Keep containers tightly closed when not in use.

-

-

Storage :

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong bases.

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.

Crucial Note : This safety information is a guideline based on analogous structures. The user is REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the custom synthesis supplier upon delivery of the compound.

References

-

PubChem. (n.d.). 3,4-Difluoro-5-(methoxymethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Fluorochem. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

-

PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-ジヒドロキシ-5-メトキシベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 3,4-Difluoro-5-methoxybenzaldehyde

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functionalities has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The novel scaffold, 3,4-Difluoro-5-methoxybenzaldehyde, presents a compelling yet underexplored starting point for the synthesis of new chemical entities. This technical guide provides a prospective analysis of the potential applications of this compound in medicinal chemistry. We will delve into the rationale behind its design, propose a robust synthetic pathway, and explore its promising role as a key building block in the development of next-generation therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery programs.

The Strategic Advantage of the 3,4-Difluoro-5-methoxyphenyl Moiety

The unique substitution pattern of this compound is not arbitrary; it is a deliberate design to harness the synergistic benefits of vicinal difluoro groups and a methoxy substituent. This combination offers a powerful toolkit for medicinal chemists to fine-tune the properties of a lead compound.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic degradation.[1] By replacing hydrogen atoms with fluorine on the aromatic ring, we can block potential sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2] The two adjacent fluorine atoms create a robust metabolic shield.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and membrane permeability.[3] This allows for the precise tuning of a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[4] The methoxy group also plays a crucial role in modulating these properties and can participate in key binding interactions.[5]

-

Enhanced Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency.[3] The difluoro-methoxy substitution pattern offers a unique electronic signature that can be exploited for selective targeting.

-

Bioisosteric Replacement: The 3,4-difluoro-5-methoxyphenyl group can be considered a bioisostere of the more common 3,4,5-trimethoxyphenyl moiety, which is a well-known pharmacophore in a variety of clinically significant molecules, including the antibacterial drug trimethoprim.[6][7] This bioisosteric replacement can lead to improved pharmacokinetic properties while retaining or even enhancing biological activity.[8][9]

Proposed Synthesis of this compound

Experimental Protocol: A Multi-step Synthesis

This proposed synthesis involves the protection of a hydroxyl group, followed by selective fluorination and methylation, and concluding with deprotection and oxidation to the desired aldehyde.

Materials:

-

3,4-Dihydroxy-5-methoxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

-

Acetonitrile

-

Dimethyl sulfate

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Manganese dioxide

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

-

Protection of the Phenolic Hydroxyl Groups:

-

To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 eq) in DMF, add potassium carbonate (2.5 eq) and benzyl bromide (2.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,4-bis(benzyloxy)-5-methoxybenzaldehyde.

-

-

Electrophilic Fluorination:

-

Dissolve the protected benzaldehyde (1 eq) in acetonitrile.

-

Add Selectfluor® (2.2 eq) to the solution.

-

Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield 3,4-bis(benzyloxy)-5,6-difluoro-2-methoxybenzaldehyde.

-

-

Deprotection of the Benzyl Ethers:

-

Dissolve the fluorinated intermediate in ethanol.

-

Add 10% palladium on carbon catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite® and concentrate the filtrate to yield 3,4-difluoro-5-hydroxy-2-methoxybenzaldehyde.

-

-

Methylation of the Remaining Hydroxyl Group:

-

Dissolve the product from the previous step in acetone.

-

Add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq).

-

Reflux the mixture for 4-6 hours.

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain 3,4-difluoro-2,5-dimethoxybenzaldehyde.

-

-

Final Oxidation to the Aldehyde:

-

This step assumes a precursor that needs oxidation. If the aldehyde functionality is carried through, this step is not needed. An alternative route might involve the oxidation of a corresponding benzyl alcohol.

-

Should an oxidation be necessary at this stage, a mild oxidizing agent such as manganese dioxide in DCM can be employed to convert a benzylic alcohol to the desired benzaldehyde.

-

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Optimization of reaction conditions and purification methods may be necessary.

Potential Application in Kinase Inhibitor Development

The 3,4-difluoro-5-methoxyphenyl moiety is a highly attractive scaffold for the design of kinase inhibitors. The dimethoxybenzene group is a known motif in fibroblast growth factor receptor (FGFR) inhibitors.[10] By employing a bioisosteric replacement with the difluoro-methoxy-phenyl group, it is plausible to develop novel and potent kinase inhibitors with improved pharmacological profiles.

Hypothetical Design and Synthesis of a Novel FGFR Inhibitor

Let's consider the design of a hypothetical FGFR inhibitor incorporating the this compound core. The aldehyde can serve as a versatile handle for elaboration into various heterocyclic scaffolds known to bind to the ATP-binding site of kinases.

Proposed Synthetic Workflow:

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. 79418-78-3 CAS MSDS (3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde Derivatives: A Technical Guide for Advanced Research

Foreword: The Strategic Value of Fluorinated Benzaldehydes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Benzaldehyde derivatives, in particular, serve as versatile building blocks for a vast array of heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[3] The convergence of these two concepts—the utility of the benzaldehyde scaffold and the strategic application of fluorine—has given rise to a class of intermediates with immense potential in the development of novel therapeutics.

This technical guide focuses on the synthesis of 3,4-difluoro-5-methoxybenzaldehyde and its derivatives, compounds of significant interest due to their trifunctionalized aromatic core. This substitution pattern offers multiple points for diversification, making it a valuable platform for generating libraries of compounds for high-throughput screening. The presence of vicinal fluorine atoms and a methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity and the biological activity of its downstream products. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of these valuable compounds.

I. Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

The most direct approach involves the formylation of a pre-functionalized aromatic ring, specifically 1,2-difluoro-3-methoxybenzene. Two powerful and widely used formylation methods are particularly well-suited for this transformation:

-

Directed Ortho-Lithiation: This method offers exceptional regioselectivity by utilizing a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species is then quenched with an electrophilic formylating agent.

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃), to formylate electron-rich aromatic rings.

The choice between these methods depends on the electronic nature of the starting material and the desired regioselectivity. For 1,2-difluoro-3-methoxybenzene, the methoxy group is an ortho-, para-director. However, the presence of two fluorine atoms significantly deactivates the ring towards electrophilic aromatic substitution, which might render the Vilsmeier-Haack reaction less efficient. In contrast, the methoxy group is a potent directing group for ortho-lithiation, making this a more promising strategy for achieving the desired substitution pattern.

II. Synthesis of the Key Starting Material: 1,2-Difluoro-3-methoxybenzene

The successful synthesis of the target benzaldehyde is contingent upon the availability of the key precursor, 1,2-difluoro-3-methoxybenzene. This starting material can be prepared from commercially available 2,3-difluorophenol via a straightforward methylation reaction.

Protocol 1: Methylation of 2,3-Difluorophenol

This procedure outlines the synthesis of 1,2-difluoro-3-methoxybenzene from 2,3-difluorophenol.

Materials:

-

2,3-Difluorophenol

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,3-difluorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5-2.0 eq.).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add dimethyl sulfate or methyl iodide (1.1-1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,2-difluoro-3-methoxybenzene.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like acetone or DMF facilitates the dissolution of the phenoxide salt and promotes the Sₙ2 reaction.

-

Potassium carbonate is a sufficiently strong base to deprotonate the phenol, generating the more nucleophilic phenoxide.

-

Using a slight excess of the methylating agent ensures complete conversion of the starting material.

-

The aqueous workup is essential to remove any remaining base, salts, and unreacted methylating agent.

III. Formylation Strategies for the Synthesis of this compound

With the key starting material in hand, the next critical step is the introduction of the formyl group at the C5 position of 1,2-difluoro-3-methoxybenzene. As previously discussed, directed ortho-lithiation is the most promising approach.

A. Directed Ortho-Lithiation: A Regioselective Approach

Directed ortho-lithiation relies on the coordination of an organolithium reagent to a heteroatom-containing directing group, which in this case is the methoxy group. This coordination brings the strong base in close proximity to the ortho-protons, facilitating their abstraction.

Caption: Workflow for directed ortho-lithiation and formylation.

Protocol 2: Synthesis of this compound via Directed Ortho-Lithiation

This protocol is adapted from a similar procedure for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[4]

Materials:

-

1,2-Difluoro-3-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) to the cooled THF.

-

Add a solution of 1,2-difluoro-3-methoxybenzene (1.0 eq.) in anhydrous THF dropwise to the n-BuLi solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add anhydrous DMF (1.2 eq.) to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Low Temperature: The ortho-lithiation reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent.

-

Slow Addition: The slow, dropwise addition of reagents is crucial for controlling the exothermic nature of the reaction and maintaining the low temperature.

-

Quenching with DMF: DMF serves as the electrophilic source of the formyl group.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates any remaining organolithium species and the intermediate alkoxide without causing decomposition of the desired aldehyde product.

B. Vilsmeier-Haack Reaction: An Alternative Perspective

While likely less efficient for this specific substrate due to the deactivating effect of the fluorine atoms, the Vilsmeier-Haack reaction remains a fundamental method for the formylation of aromatic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[5][6]

Caption: Mechanism of the Vilsmeier-Haack reaction.

A general procedure for the Vilsmeier-Haack reaction would involve the slow addition of POCl₃ to a solution of the aromatic substrate in DMF at low temperature, followed by heating to drive the reaction to completion. The reaction is then quenched with an aqueous base to hydrolyze the intermediate iminium salt to the aldehyde. However, for the synthesis of this compound, this method is expected to give lower yields compared to the directed ortho-lithiation approach.

IV. Characterization and Data Analysis

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet for the aldehydic proton (~9.8-10.0 ppm), a singlet for the methoxy protons (~3.9-4.1 ppm), and signals in the aromatic region for the two aromatic protons, showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | A signal for the carbonyl carbon (~188-192 ppm), signals for the aromatic carbons showing C-F coupling, and a signal for the methoxy carbon (~56-60 ppm). |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆F₂O₂ = 172.13 g/mol ). |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (~1690-1710 cm⁻¹), C-O stretching bands for the methoxy group and the ether linkage, and C-F stretching bands. |

V. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals and functional materials. The directed ortho-lithiation of 1,2-difluoro-3-methoxybenzene stands out as the most promising and regioselective synthetic strategy. The detailed experimental protocol, along with the discussion of the underlying chemical principles, is intended to empower researchers to confidently synthesize this and related derivatives.

Future research in this area could focus on the diversification of the this compound core. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including Wittig reactions, reductive aminations, and the formation of various heterocyclic systems. By exploring these downstream reactions, a diverse library of novel compounds can be generated for biological screening, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The unique electronic properties imparted by the difluoro-methoxy substitution pattern make this a particularly rich scaffold for further exploration in medicinal chemistry.

VI. References

-

Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Retrieved from

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-